1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol
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Overview
Description
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is an organic compound with the molecular formula C13H28O3S It contains a hydroxyethylthio group and an octyloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol typically involves the reaction of 3-chloro-1-propanol with 2-mercaptoethanol and octanol under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol involves its interaction with molecular targets through its functional groups. The hydroxyethylthio group can form hydrogen bonds and engage in nucleophilic attacks, while the octyloxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Hydroxyethyl)thio]-3-(butyloxy)-2-propanol
- 1-[(2-Hydroxyethyl)thio]-3-(hexyloxy)-2-propanol
- 1-[(2-Hydroxyethyl)thio]-3-(decyloxy)-2-propanol
Uniqueness
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is unique due to its specific combination of functional groups and chain length. The presence of both hydroxyethylthio and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
66003-87-0 |
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Molecular Formula |
C13H28O3S |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C13H28O3S/c1-2-3-4-5-6-7-9-16-11-13(15)12-17-10-8-14/h13-15H,2-12H2,1H3 |
InChI Key |
FXLJDTSGIBNDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CSCCO)O |
Origin of Product |
United States |
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